molecular formula C11H10ClN5 B14006033 6-[2-(4-Chlorophenyl)ethenyl]-1,3,5-triazine-2,4-diamine

6-[2-(4-Chlorophenyl)ethenyl]-1,3,5-triazine-2,4-diamine

Cat. No.: B14006033
M. Wt: 247.68 g/mol
InChI Key: WXRLHIWOBAJHOC-UHFFFAOYSA-N
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Description

6-[2-(4-Chlorophenyl)ethenyl]-1,3,5-triazine-2,4-diamine is a chemical compound that belongs to the class of triazine derivatives. This compound is characterized by the presence of a triazine ring substituted with a 4-chlorophenyl group and an ethenyl group. Triazine derivatives are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[2-(4-Chlorophenyl)ethenyl]-1,3,5-triazine-2,4-diamine can be achieved through a multi-step process involving the following key steps:

    Formation of the Ethenyl Intermediate: The initial step involves the synthesis of the ethenyl intermediate by reacting 4-chlorobenzaldehyde with an appropriate reagent such as ethyl acetoacetate under basic conditions to form 4-chlorocinnamic acid.

    Cyclization to Triazine Ring: The 4-chlorocinnamic acid is then subjected to cyclization with cyanamide under acidic conditions to form the triazine ring.

Industrial Production Methods

Industrial production of this compound typically involves large-scale batch or continuous processes. The key steps include:

    Raw Material Preparation: Sourcing and purification of starting materials such as 4-chlorobenzaldehyde and cyanamide.

    Reaction Optimization: Optimization of reaction conditions, including temperature, pressure, and catalyst selection, to maximize yield and purity.

    Purification and Isolation: Purification of the final product through crystallization, filtration, and drying techniques.

Chemical Reactions Analysis

Types of Reactions

6-[2-(4-Chlorophenyl)ethenyl]-1,3,5-triazine-2,4-diamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the amino groups, leading to the formation of substituted triazine derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Ammonia or primary amines in anhydrous conditions.

Major Products

    Oxidation: Oxidized triazine derivatives.

    Reduction: Reduced triazine derivatives.

    Substitution: Substituted triazine derivatives with various functional groups.

Scientific Research Applications

6-[2-(4-Chlorophenyl)ethenyl]-1,3,5-triazine-2,4-diamine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex triazine derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent in drug development.

    Industry: Utilized in the production of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 6-[2-(4-Chlorophenyl)ethenyl]-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets and pathways. The compound is known to:

    Inhibit Enzymes: It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity.

    Disrupt Cellular Processes: It may interfere with cellular processes such as DNA replication and protein synthesis, leading to cell death in certain organisms.

Comparison with Similar Compounds

Similar Compounds

  • **6-[2-(4-Chlorophenyl)ethenyl]-1,3,5-triazine-2,4-diamine
  • **6-[2-(4-Chlorophenyl)ethenyl]-1,3,5-triazine-2,4-dione
  • **6-[2-(4-Chlorophenyl)ethenyl]-1,3,5-triazine-2,4-dithiol

Uniqueness

This compound is unique due to its specific substitution pattern on the triazine ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C11H10ClN5

Molecular Weight

247.68 g/mol

IUPAC Name

6-[2-(4-chlorophenyl)ethenyl]-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C11H10ClN5/c12-8-4-1-7(2-5-8)3-6-9-15-10(13)17-11(14)16-9/h1-6H,(H4,13,14,15,16,17)

InChI Key

WXRLHIWOBAJHOC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=CC2=NC(=NC(=N2)N)N)Cl

Origin of Product

United States

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